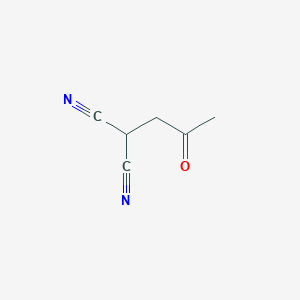
5-pyridin-2-yl-1,2-oxazol-3-one
Übersicht
Beschreibung
3-Hydroxy-5-(2-pyridyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a hydroxy group at the 3-position and a pyridyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(2-pyridyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach involves the reaction of hydroximinoyl halides with dipolarophiles under mild basic conditions .
Industrial Production Methods
Industrial production methods for isoxazoles often focus on eco-friendly and cost-effective processes. Metal-free synthetic routes are preferred due to their lower environmental impact and reduced costs. These methods often employ microwave-assisted reactions or solvent-free conditions to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-5-(2-pyridyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridyl group can be reduced to form different substituted derivatives.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve mild temperatures and neutral to basic pH .
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, ketones, aldehydes, and various pyridyl derivatives .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-(2-pyridyl)isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5-(2-pyridyl)isoxazole involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoxazole derivatives such as 3,5-dimethylisoxazole and 5-phenylisoxazole .
Uniqueness
3-Hydroxy-5-(2-pyridyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a hydroxy group and a pyridyl group on the isoxazole ring makes it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
5-pyridin-2-yl-1,2-oxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-5-7(12-10-8)6-3-1-2-4-9-6/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGQZEHMNBJMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)




![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)
![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)


